molecular formula C27H25F5N2O7 B12427045 Apn-peg4-pfp

Apn-peg4-pfp

Cat. No.: B12427045
M. Wt: 584.5 g/mol
InChI Key: LJUFEZHPHAXCIC-UHFFFAOYSA-N
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Description

APN-PEG4-PFP, also known as Aminophenyl-NHS-PEG4-Pentafluorophenyl Ester, is a multifunctional crosslinking agent. It comprises an aminophenyl group, a PEG4 spacer, and a pentafluorophenyl ester moiety. This compound is widely used in the field of bioconjugation and targeted drug delivery systems due to its ability to form stable amide bonds with carboxylic acids and react with primary amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APN-PEG4-PFP involves the reaction of aminophenyl with NHS-PEG4 and pentafluorophenyl ester. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger volumes. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

APN-PEG4-PFP primarily undergoes substitution reactions. The pentafluorophenyl ester moiety reacts with primary amines to form stable amide bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines and coupling agents such as DCC. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Major Products

The major products formed from the reactions of this compound are amide-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery and protein modification .

Mechanism of Action

The mechanism of action of APN-PEG4-PFP involves the formation of stable amide bonds through the reaction of its pentafluorophenyl ester moiety with primary amines. This selective conjugation enables the targeted delivery of drugs and other biomolecules. The PEG4 spacer enhances the solubility and biocompatibility of the conjugates, while the aminophenyl group ensures stable attachment to the target molecules .

Properties

Molecular Formula

C27H25F5N2O7

Molecular Weight

584.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[[4-(2-cyanoethynyl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H25F5N2O7/c28-21-22(29)24(31)26(25(32)23(21)30)41-20(35)7-10-37-12-14-39-16-17-40-15-13-38-11-9-34-27(36)19-5-3-18(4-6-19)2-1-8-33/h3-6H,7,9-17H2,(H,34,36)

InChI Key

LJUFEZHPHAXCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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